molecular formula C7H4ClIN2 B1452417 3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1190313-54-2

3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1452417
M. Wt: 278.48 g/mol
InChI Key: AACCTCANGOIUGS-UHFFFAOYSA-N
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Description

“3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C7H4ClIN2 . It is a solid substance . The compound is part of the 1H-pyrrolo[2,3-b]pyridine family .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in various studies . For instance, one method involves the treatment of 4-chloro-1H-pyrrolo[2,3-b]pyridine with sodium hydride (NaH) and SEMCl .


Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives has been analyzed using high-resolution X-ray diffraction data . The covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule has been established .


Chemical Reactions Analysis

The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives have been studied . For example, the experimental charge density distribution in 4-chloro-1H-pyrrolo[2,3-b]pyridine has been carried out using high-resolution X-ray diffraction data .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine” include a molecular weight of 278.48 . It is a solid substance .

Scientific Research Applications

1. Biomedical Applications

  • Application Summary: 1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds similar to 1H-pyrrolo[2,3-b]pyridine, have been extensively studied for their biomedical applications. They have been included in more than 5500 references and 2400 patents to date .
  • Methods of Application: The synthesis of these compounds often starts from a preformed pyrazole or pyridine .
  • Results or Outcomes: These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

2. Cancer Therapy

  • Application Summary: A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed with potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors .
  • Methods of Application: The compounds were synthesized and then tested for their inhibitory activity against FGFR .
  • Results or Outcomes: One of the compounds, referred to as “4h”, exhibited potent FGFR inhibitory activity. In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

3. Diabetes Treatment

  • Application Summary: Certain compounds related to 1H-pyrrolo[2,3-b]pyridine have shown efficacy in reducing blood glucose levels .
  • Methods of Application: These compounds could be administered as part of a treatment regimen for disorders involving elevated plasma blood glucose .
  • Results or Outcomes: The reduction of blood glucose could be beneficial in the prevention and treatment of conditions such as type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

4. Life Science Research

  • Application Summary: 4-Chloro-1H-pyrrolo[2,3-b]pyridine, a compound similar to 3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine, can be used as a biochemical reagent for life science related research .
  • Methods of Application: This compound could be used in various experimental procedures in life science research .
  • Results or Outcomes: The outcomes would depend on the specific research context .

5. Chemical Synthesis

  • Application Summary: 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a chemical compound that can be used in the synthesis of various other compounds .
  • Methods of Application: This compound could be used as a starting material or intermediate in various chemical reactions .
  • Results or Outcomes: The outcomes would depend on the specific synthesis context .

6. Biological Material Research

Safety And Hazards

While specific safety and hazard information for “3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine” is not available, similar compounds have been classified as Acute Tox. 4 Oral - Eye Dam. 1 .

Future Directions

Future research directions could involve further exploration of the synthetic strategies and approaches to 1H-pyrrolo[2,3-b]pyridine derivatives . Additionally, the potential of these compounds in cancer therapy could be further investigated .

properties

IUPAC Name

3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACCTCANGOIUGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1I)C(=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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